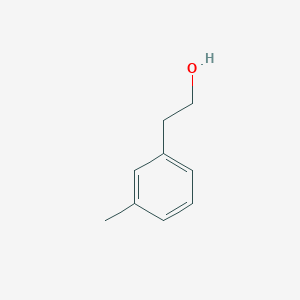

3-Methylphenethyl alcohol

描述

Contextualization within Phenethyl Alcohol Derivatives Research

3-Methylphenethyl alcohol is a structural derivative of phenethyl alcohol (2-phenylethanol), a naturally occurring compound with a distinct floral scent that is widely used in flavors and perfumery. femaflavor.orgwikipedia.org Research into phenethyl alcohol derivatives is a significant area of study, driven by the desire to modify or enhance specific properties such as aroma, bioactivity, and chemical reactivity for various applications. rsc.orgnih.gov

The modification of the parent phenethyl alcohol structure, such as the introduction of a methyl group on the phenyl ring in this compound, is a common strategy to create novel compounds. vulcanchem.com These substitutions can influence the molecule's physical and chemical characteristics. The broader family of phenethyl alcohol derivatives has been the subject of comprehensive safety assessments, including a FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) evaluation in 2005, which underscores their long-standing importance in the flavor and fragrance industries. femaflavor.org

Scholarly Significance and Research Trajectory

The scholarly significance of this compound has evolved over time. Initially, its importance was primarily linked to its application in the fragrance industry, where its specific olfactory properties are valued. sigmaaldrich.comscientificlabs.ieflavscents.com This use prompted further investigation into its toxicological and dermatological profiles to ensure its safety for consumer products, leading to published reviews on the subject. sigmaaldrich.com

More recently, the research trajectory has expanded beyond applied fragrance science into the realm of advanced organic synthesis. The compound is now increasingly utilized as a versatile substrate and building block in the development of novel synthetic methodologies. This shift demonstrates a progression from a focus on the compound's inherent properties to its utility as a tool for constructing more complex molecules. For instance, it has been successfully used in modern chemical transformations, highlighting its role in contemporary chemical research. wiley.comnih.gov

Foundational Studies and Current Research Landscape

Foundational research on this compound centered on its synthesis and basic characterization. Early synthetic methods for related compounds involved established organic chemistry reactions like the Friedel-Crafts reaction, while more direct routes for this compound include Grignard reactions and the reduction of corresponding ketones. vulcanchem.comgatech.edu

The current research landscape demonstrates the compound's role in sophisticated chemical reactions. A 2016 study reported the direct sulfination of nonactivated alcohols, where this compound was used as a substrate to successfully synthesize 3-Methylphenethyl 4-Methylbenzenesulfinate in a 68% yield under mild conditions. wiley.com This reaction provides an efficient route to sulfinates, which are valuable intermediates in organic synthesis. wiley.com

Furthermore, research in 2020 on electrochemical C-H/O-H cross-coupling explored the use of related phenethyl alcohols in etherification reactions. nih.govresearchgate.net In these studies, β-methylphenethyl alcohol reacted smoothly to form the desired ether product, showcasing a modern, metal-free approach to C-O bond formation. nih.gov This work, along with very recent (2024) explorations into the meta-C–H functionalization of phenylethyl alcohol derivatives, places this compound within a cutting-edge field focused on creating complex molecules through precise and efficient chemical transformations. rsc.orgrsc.org

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHVBVJDKLSOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062029 | |

| Record name | 3-Methylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875-89-4 | |

| Record name | 3-Methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzeneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-m-tolylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylbenzeneethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8WAA9JXV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of 3 Methylphenethyl Alcohol

Elucidation of Biosynthetic Pathways

Direct studies on the biosynthetic pathways of 3-methylphenethyl alcohol are not extensively available. However, the biosynthesis of its parent compound, 2-phenylethanol, has been well-documented in various organisms, primarily occurring through two main pathways: the Ehrlich pathway and the Shikimate pathway. It is plausible that this compound is synthesized via similar mechanisms, likely starting from a methylated precursor.

The Ehrlich pathway is a catabolic route for amino acids, converting them into corresponding fusel alcohols. In the case of 2-phenylethanol, the precursor is L-phenylalanine. This pathway involves a three-step process:

Transamination: L-phenylalanine is converted to phenylpyruvate.

Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde.

Reduction: Phenylacetaldehyde is then reduced to 2-phenylethanol by an alcohol dehydrogenase.

This pathway is prominent in yeast, such as Saccharomyces cerevisiae, and is crucial in the production of this aromatic alcohol during fermentation processes.

The Shikimate pathway is a de novo synthesis route for aromatic compounds in plants and microorganisms. This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of chorismate, a key intermediate. Chorismate is then converted to L-phenylalanine, which can subsequently enter the Ehrlich pathway to produce 2-phenylethanol. Research on rose flowers has utilized stable isotope labeling to trace the formation of 2-phenylethanol from shikimic acid, confirming this pathway's role in producing this floral scent compound.

Table 1: Key Enzymes and Intermediates in the Probable Biosynthesis of this compound (based on 2-Phenylethanol pathways)

| Pathway | Precursor | Key Intermediates | Key Enzymes | Final Product (Analog) |

|---|---|---|---|---|

| Ehrlich Pathway | L-3-Methylphenylalanine (hypothetical) | 3-Methylphenylpyruvate, 3-Methylphenylacetaldehyde | Aromatic aminotransferase, Phenylpyruvate decarboxylase, Alcohol dehydrogenase | This compound |

| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Shikimic acid, Chorismic acid, L-Phenylalanine | Various synthases and lyases | 2-Phenylethanol |

Identification and Distribution in Biological Systems

While specific identification of this compound in many biological systems is not widely reported, the distribution of 2-phenylethanol is extensive, suggesting potential occurrences for its methylated derivatives in similar niches.

2-Phenylethanol is a known metabolite in a variety of microorganisms. It is a significant flavor and aroma compound produced by yeasts, particularly Saccharomyces cerevisiae, during the fermentation of alcoholic beverages and other food products. Certain fungi, such as Candida albicans, are also known to produce 2-phenylethanol as an autoantibiotic, a compound that can inhibit the growth of the producing organism itself. While the production of this compound by these organisms is not explicitly documented, the metabolic machinery for producing aromatic alcohols is clearly present.

2-Phenylethanol is a common volatile organic compound (VOC) found in the floral scents of a wide array of plants. It contributes to the characteristic aroma of roses, carnations, hyacinths, and geraniums, among others. In these plants, it plays a crucial role in attracting pollinators. The compound is typically part of a complex mixture of volatile molecules that constitute the plant's "volatilome." Given the structural similarity, it is conceivable that this compound could also be a component of the volatile profiles of some plant species, although specific examples are not readily found in current literature.

Table 2: Examples of Plants Known to Produce 2-Phenylethanol

| Plant Species | Common Name | Family | Plant Part |

|---|---|---|---|

| Rosa damascena | Damask Rose | Rosaceae | Flowers |

| Dianthus caryophyllus | Carnation | Caryophyllaceae | Flowers |

| Hyacinthus orientalis | Hyacinth | Asparagaceae | Flowers |

| Pelargonium graveolens | Rose Geranium | Geraniaceae | Leaves |

| Jasminum officinale | Common Jasmine | Oleaceae | Flowers |

Animal Secretions and Chemical Communication

In the animal kingdom, alcohols and their derivatives often function as semiochemicals, including pheromones, which mediate communication between individuals of the same species. While there is no direct evidence identifying this compound as a pheromone, the role of alcohols in insect chemical communication is well-established. For instance, exposure to certain alcohols has been shown to increase the production of fatty acid ester pheromones in some insects. The structural features of this compound are consistent with molecules that could potentially play a role in insect chemical ecology, but this remains an area for future investigation.

Advanced Synthetic Methodologies and Chemical Transformations Involving 3 Methylphenethyl Alcohol

Modern Synthetic Approaches

Electrochemical Synthesis and Functionalization Reactions

Electrochemical methods present a modern and sustainable approach to organic synthesis, often avoiding harsh reagents and reaction conditions. In the context of 3-methylphenethyl alcohol, electrochemical strategies have been primarily explored for functionalization rather than its direct synthesis from simple precursors.

A notable application is the electrochemical oxidation-induced etherification. This method facilitates a C(sp³)–H/O–H cross-coupling reaction. For instance, this compound can react with compounds like indan (B1671822) under electrochemical conditions to form the corresponding ether product. researchgate.netsemanticscholar.org This process is significant as it allows for the direct functionalization of benzylic and allylic C(sp³)–H bonds without the need for transition metal catalysts. researchgate.netsemanticscholar.org The reaction proceeds through the generation of aryl radical cation intermediates, a key step for this type of C(sp³)–H etherification. researchgate.net This protocol is compatible with a range of alcohols and C(sp³)–H containing compounds. researchgate.net

The versatility of electrochemical functionalization extends to the introduction of various heteroatoms into organic molecules. nih.gov While not explicitly detailed for this compound, unified electrochemical platforms have been developed for the functionalization of sp³-hybridized carbon atoms, suggesting potential applicability. nih.gov These methods often involve the generation of highly reactive carbocation intermediates through consecutive single-electron oxidations. nih.gov The use of fluorinated solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) in electrochemical reactions can also be beneficial, as they can modulate substrate nucleophilicity and stabilize intermediates. thieme-connect.de

Furthermore, continuous-flow electrochemical synthesis platforms, which allow for self-optimization of reaction conditions, have been developed. nih.gov These systems utilize real-time monitoring techniques to efficiently determine optimal reaction parameters. nih.gov

Catalytic Hydrogenation and Selective Reductions

Catalytic hydrogenation and selective reduction are fundamental techniques in organic synthesis, enabling the transformation of various functional groups. The synthesis of this compound can be achieved through the reduction of corresponding precursors.

One approach involves the reduction of bifunctional compounds. For example, 4-(bromomethyl)phenyl acetic acid can be reduced to 4-methylphenethyl alcohol using binary hydride systems. rsc.orgrsc.org These systems, which can consist of a mixture of dichloroindium hydride (HInCl2) and other hydrides like borane-tetrahydrofuran (B86392) (BH3:THF) or diisobutylaluminum hydride (DIBAL-H), can achieve the tandem reduction of both the carboxylic acid and the carbon-halogen bond. rsc.org

The selective reduction of α,β-unsaturated carbonyl compounds is another relevant area. While not a direct synthesis of this compound, the principles are applicable to related structures. Palladium-catalyzed hydrogenation using sodium borohydride (B1222165) as a hydrogen source has been shown to selectively reduce the carbon-carbon double bond of α,β-unsaturated carbonyls. cwu.edu The reaction temperature can be optimized to balance conversion and selectivity, with lower temperatures sometimes favoring the desired saturated carbonyl product. cwu.edu

Bimetallic catalysts, such as Ru-Sn and Rh-Sn supported on various materials, have demonstrated high efficiency in the hydrogenation of fatty acid methyl esters to fatty alcohols. researchgate.net The addition of a co-catalyst like tin can influence product distribution and enhance selectivity towards the desired alcohol. researchgate.net The "borrowing hydrogen" methodology, a powerful C-C bond-forming strategy, also relies on catalytic cycles involving alcohol dehydrogenation and subsequent hydrogenation steps. acs.org

Table 1: Examples of Catalytic Systems in Reduction Reactions

| Catalyst/Reagent System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Binary Hydride Systems (e.g., HInCl2 and DIBAL-H) | Bifunctional Carboxylic Acids (e.g., 4-(bromomethyl)phenyl acetic acid) | Alcohols (e.g., 4-methylphenethyl alcohol) | rsc.orgrsc.org |

| Palladium/Sodium Borohydride | α,β-Unsaturated Carbonyls | Saturated Carbonyls | cwu.edu |

| Supported Ru-Sn or Rh-Sn | Fatty Acid Methyl Esters | Fatty Alcohols | researchgate.net |

Coupling Reactions and Advanced Derivatization

Coupling reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecules from simpler fragments. This compound and its derivatives can participate in or be synthesized via various coupling strategies.

The Chan-Lam coupling reaction, for instance, enables the formation of aryl carbon-heteroatom bonds. organic-chemistry.org This copper-catalyzed reaction can couple boronic acids with N-H or O-H containing compounds, including alcohols, to form ethers and other derivatives. organic-chemistry.org This method is advantageous as it can often be performed at room temperature in the presence of air. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon bonds. libretexts.org While direct involvement of this compound in these named reactions as a primary substrate is less common, its precursors or derivatives with appropriate functional groups (e.g., halides or boronic esters) could be readily employed. The Buchwald-Hartwig amination is another key palladium-catalyzed method for constructing C-N bonds, crucial for synthesizing many biologically active molecules. libretexts.org

Advanced derivatization techniques are essential for modifying the properties of molecules for analysis or to create new functionalities. nih.govresearchgate.net For alcohols like this compound, derivatization is often used to increase volatility and improve chromatographic properties for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov This typically involves the protection of the hydroxyl group through alkylation or arylation. nih.gov The development of advanced derivatization protocols is crucial for the unambiguous identification of components in complex mixtures. nih.gov

This compound as a Precursor in Organic Synthesis

Design and Synthesis of Bioactive Analogues

This compound can serve as a valuable building block in the design and synthesis of bioactive analogues. Its structure can be incorporated into larger molecules to modulate their physicochemical properties and biological activity.

For example, in the development of inhibitors for enzymes like Caf1 deadenylase, 3-substituted analogues have been synthesized where a 3-methylphenethyl group was introduced. nottingham.ac.uk This was achieved through reactions such as a Mitsunobu reaction involving this compound. nottingham.ac.uk

The synthesis of analogues of important biomolecules, such as the neurotransmitter GABA, is another area of application. While not directly using this compound, the synthesis of phosphonic acid analogues of GABOB (4-amino-3-hydroxybutyric acid) demonstrates the strategies used to create stable surrogates of bioactive compounds. frontiersin.org These syntheses often involve the stereoselective opening of epoxide precursors. frontiersin.org

Table 2: Bioactive Analogues and Precursor Relationships

| Target Bioactive Analogue Area | Role of this compound or Related Structures | Synthetic Strategy Example | Reference |

|---|---|---|---|

| Caf1 Deadenylase Inhibitors | Incorporation of the 3-methylphenethyl moiety | Mitsunobu reaction | nottingham.ac.uk |

| GABOB Analogues | Structural component of stable surrogates | Epoxide ring-opening | frontiersin.org |

Development of Complex Molecular Architectures

The functional group transformations and coupling reactions applicable to this compound are integral to multi-step syntheses. For instance, its hydroxyl group can be used as a handle for further functionalization, or the aromatic ring can be modified through electrophilic substitution or cross-coupling reactions. The development of methods for the direct functionalization of C(sp³)–H bonds, as seen in electrochemical etherification, opens up new avenues for incorporating this and similar fragments into more complex structures with greater efficiency. researchgate.netsemanticscholar.org

The ability to selectively reduce one functional group in the presence of another, as demonstrated with binary hydride systems, is crucial for controlling the outcome of complex synthetic sequences. rsc.org Ultimately, the strategic application of modern synthetic methodologies allows chemists to utilize simple precursors like this compound to build intricate and valuable molecules.

Mechanistic Investigations of 3 Methylphenethyl Alcohol Reactivity and Biological Interactions

Elucidation of Reaction Mechanisms in Chemical Synthesis

The synthesis of 3-methylphenethyl alcohol can be achieved through several established chemical routes, with the reaction mechanisms primarily involving nucleophilic additions to carbonyls or reduction of carboxylic acid derivatives. The choice of synthetic pathway often depends on the availability of starting materials and desired scale.

Two prevalent methods for the synthesis of this compound are the Grignard reaction and the catalytic reduction of a corresponding ketone or acid. vulcanchem.com

Grignard Reaction Mechanism:

A common and versatile method for forming the carbon-carbon bond necessary for the 3-methylphenethyl backbone is the Grignard reaction. youtube.commasterorganicchemistry.com This approach typically involves the reaction of a Grignard reagent, such as 3-methylphenylmagnesium bromide, with an epoxide like ethylene (B1197577) oxide.

The mechanism proceeds in two key steps:

Nucleophilic Attack: The Grignard reagent, which is a source of a potent carbanion nucleophile (R:⁻ ⁺MgX), attacks the electrophilic carbon of one of the C-O bonds in the ethylene oxide ring. libretexts.org This attack opens the strained three-membered ring, leading to the formation of a magnesium alkoxide intermediate.

Protonation: The reaction mixture is then treated with a protic acid (e.g., aqueous H₃O⁺) in a work-up step. The alkoxide intermediate is protonated to yield the final product, this compound, and a magnesium salt byproduct. youtube.com

Reduction of 3-Methylphenylacetic Acid or its Esters:

Another significant synthetic route is the reduction of 3-methylphenylacetic acid or its corresponding esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.

The mechanism for the reduction of an ester with LiAlH₄ involves:

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the LiAlH₄ complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, and the alkoxy group (-OR') is eliminated as a leaving group, resulting in the formation of an aldehyde, 3-methylphenylacetaldehyde.

Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and immediately undergoes a second nucleophilic attack by another hydride ion from LiAlH₄. This leads to the formation of a new alkoxide intermediate.

Protonation: An acidic workup protonates the alkoxide, yielding this compound.

Interactive Table: Chemical Synthesis Methods for this compound

| Synthesis Method | Reactants | Key Reagents/Catalysts | Intermediate(s) | Mechanism Highlights |

|---|---|---|---|---|

| Grignard Reaction | 3-Methylphenylmagnesium bromide + Ethylene oxide | Diethyl ether (solvent), H₃O⁺ (workup) | Magnesium alkoxide | Nucleophilic ring-opening of epoxide. libretexts.org |

| Reduction | 3-Methylphenylacetic acid or its ester | Lithium aluminum hydride (LiAlH₄), H₃O⁺ (workup) | Aldehyde, alkoxide | Two successive nucleophilic hydride attacks. |

| Catalytic Reduction | 3-Methylacetophenone | H₂ gas, Metal catalyst (e.g., Pd, Pt, Ni) | - | Heterogeneous catalysis involving surface adsorption. vulcanchem.com |

A related method involves the catalytic reduction of 3-methylacetophenone. vulcanchem.com This process typically uses hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. The ketone is reduced to the corresponding secondary alcohol, which can then be further processed if necessary.

Enzymatic Transformations and Metabolic Pathway Analysis

The use of enzymes, or biocatalysts, offers a highly selective and sustainable alternative to traditional chemical synthesis for producing alcohols like this compound. nih.gov Alcohol dehydrogenases (ADHs) are a key class of enzymes used for this purpose. wikipedia.org

ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. wikipedia.org For the synthesis of this compound, the reaction is run in the reductive direction, converting 3-methylphenylacetaldehyde to the desired alcohol. This reaction is highly stereoselective, which is crucial when producing chiral molecules. mdpi.com

Mechanism of Alcohol Dehydrogenase (ADH):

The biocatalytic reduction mechanism relies on a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which serves as the hydride donor.

Substrate and Cofactor Binding: The aldehyde substrate (3-methylphenylacetaldehyde) and the NADH cofactor bind to the active site of the ADH enzyme. The active site often contains a catalytic zinc ion that coordinates with the carbonyl oxygen of the substrate, polarizing it and increasing its electrophilicity.

Hydride Transfer: A hydride ion (H⁻) is transferred directly from the C4 position of the nicotinamide ring of NADH to the carbonyl carbon of the aldehyde.

Protonation and Product Release: A proton is transferred from a nearby acidic amino acid residue (or a water molecule) in the active site to the carbonyl oxygen, forming the hydroxyl group of the alcohol. The resulting alcohol product (this compound) and the oxidized cofactor (NAD⁺) are then released from the enzyme's active site.

To make the process economically viable, the expensive NADH cofactor must be regenerated. This is often achieved in situ using a coupled enzyme system, such as formate (B1220265) dehydrogenase, or by using a sacrificial co-substrate like isopropanol. mdpi.com Whole-cell biocatalysis, using microorganisms like Saccharomyces cerevisiae or engineered E. coli, is also a common strategy, as the host organism can regenerate the cofactor internally. google.com

Interactive Table: Biocatalytic Synthesis of this compound

| Enzyme Class | Substrate | Cofactor | Key Mechanistic Step | Advantage |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | 3-Methylphenylacetaldehyde | NADH | Stereospecific hydride transfer from NADH to the carbonyl carbon. wikipedia.org | High enantioselectivity, mild reaction conditions. core.ac.uk |

| Transaminase (potential route) | Corresponding keto-acid | Pyridoxal phosphate (B84403) (PLP) | Reductive amination (if producing a related amine). google.com | Can be used in cascade reactions for diverse products. |

When this compound enters the body, it undergoes metabolic transformations to facilitate its excretion. The metabolic pathways are analogous to those for other simple aromatic alcohols like phenethyl alcohol. atamanchemicals.com The primary goal of this metabolism is to increase the water solubility of the compound, preventing its accumulation in fatty tissues and enabling its removal via urine.

The main metabolic pathway involves two key oxidative steps followed by conjugation:

Oxidation to Aldehyde: In the liver, cytosolic alcohol dehydrogenases (ADHs) catalyze the oxidation of this compound to its corresponding aldehyde, 3-methylphenylacetaldehyde. This reaction uses NAD⁺ as an oxidizing agent, which is reduced to NADH.

Oxidation to Carboxylic Acid: The intermediate aldehyde is rapidly oxidized further by aldehyde dehydrogenases (ALDHs), also primarily in the liver. This step converts 3-methylphenylacetaldehyde into 3-methylphenylacetic acid, a more water-soluble metabolite. hmdb.ca

Conjugation and Excretion: The resulting carboxylic acid, 3-methylphenylacetic acid, can then be conjugated with an endogenous molecule to further increase its solubility and facilitate excretion. In humans, this often involves conjugation with glutamine to form 3-methylphenylacetylglutamine, which is then eliminated in the urine. atamanchemicals.com An alternative, though less common in humans for this specific compound, is conjugation with glucuronic acid.

Interactive Table: Mammalian Metabolism of this compound

| Metabolic Step | Primary Enzyme(s) | Location | Resulting Metabolite | Excretion Product (after conjugation) |

|---|---|---|---|---|

| Oxidation | Alcohol Dehydrogenase (ADH) | Liver (cytosol) | 3-Methylphenylacetaldehyde | 3-Methylphenylacetylglutamine |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | Liver (mitochondria) | 3-Methylphenylacetic acid | (or Glucuronide conjugate) |

| Conjugation | Acyl-CoA synthetase, Glutamine N-acyltransferase | Liver | 3-Methylphenylacetyl-CoA | - |

Molecular and Cellular Mechanisms of Biological Action

The biological effects of this compound are primarily attributed to its interactions with cellular membranes. Its molecular structure, featuring a hydrophobic aromatic ring and a short, hydrophilic alcohol tail, gives it amphipathic properties. This allows the molecule to insert itself into the phospholipid bilayer of cell membranes. nih.gov

This insertion disrupts the normal structure and function of the membrane in several ways:

Increased Membrane Fluidity and Permeability: The presence of alcohol molecules within the lipid bilayer disrupts the ordered packing of the phospholipid tails. This increases the fluidity of the membrane, making it more "leaky." nih.gov This can lead to an uncontrolled efflux of essential ions, such as potassium, and an influx of substances that are normally excluded from the cell. researchgate.net Studies on the related compound phenethyl alcohol have shown it causes an increased uptake of compounds to which healthy cells are typically impermeable and leakage of cellular potassium. researchgate.net

Alteration of Membrane Protein Function: The change in the lipid environment can alter the conformation and function of integral membrane proteins, such as ion channels, receptors, and enzymes. nih.gov The accelerated release of potassium ions in neurons exposed to alcohol, for instance, is thought to be a result of alcohol's effect on voltage-gated potassium channels. utsa.edu

Inhibition of Cellular Processes: The disruption of the cell membrane's integrity and the resulting ionic imbalances can have downstream consequences on cellular processes. For example, phenethyl alcohol has been shown to cause a reversible inhibition of DNA synthesis. jst.go.jp This is believed to be a secondary effect resulting from the primary damage to the cell membrane. jst.go.jp Furthermore, derivatives of this compound have been observed to inhibit cell growth by arresting the cell cycle at the G2/M phase, which is linked to changes in the expression of key regulatory proteins like CyclinB1 and Cdc2. rsc.org

In essence, the primary mechanism of action for this compound is a physical disruption of the cell membrane, which leads to a cascade of secondary effects that impair cellular function and viability. researchgate.net

Analytical Characterization and Quantification Methodologies for 3 Methylphenethyl Alcohol

Advanced Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric methods are the cornerstones for the separation and identification of 3-methylphenethyl alcohol, even at trace levels within complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. imist.ma This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification.

For trace analysis, where the concentration of this compound may be extremely low, GC-MS methods can be optimized for enhanced sensitivity. restek.com Techniques such as large volume injection (LVI) can be employed to introduce a greater amount of the sample into the system, thereby increasing the signal intensity of the target analyte. imist.ma The selection of an appropriate GC column, such as those with a stationary phase like 5% diphenyl/95% dimethyl polysiloxane, is crucial for achieving optimal separation from other components in the matrix. nih.gov The mass spectrometer can be operated in different modes, such as full scan or selected ion monitoring (SIM). While full scan mode provides comprehensive mass information, SIM mode offers significantly higher sensitivity by focusing on specific fragment ions characteristic of this compound, making it ideal for quantification at very low levels. nih.gov

A typical mass spectrum for this compound shows a molecular ion peak at m/z 136, corresponding to its molecular weight. chemicalbook.com Key fragment ions that are commonly used for its identification and quantification include m/z 105, 106, 91, and 77. chemicalbook.com

Table 1: GC-MS Parameters for Analysis of Volatile Compounds

| Parameter | Value/Description |

| GC System | Perkin–Elmer GC Clarus 500 or equivalent |

| Column | Elite-5MS (5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID x 0.25 µm df nih.gov |

| Injector Temperature | 200°C nih.gov |

| Carrier Gas | Helium at a flow rate of 1.4 mL/min nih.gov |

| MS System | Mass Spectrometer (e.g., Perkin–Elmer Clarus 500) |

| Ionization Mode | Electron Impact (EI) at 70 eV nih.gov |

| Source Temperature | 230°C nih.gov |

| Transfer Line Temperature | 220°C nih.gov |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

High-performance liquid chromatography (HPLC) provides a versatile alternative for the analysis of this compound, particularly for samples that are not readily amenable to GC analysis or when derivatization is to be avoided. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of 2-methylphenethyl alcohol, a structural isomer, has been demonstrated using a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid. sielc.com A similar methodology can be applied to this compound. The choice of detector is critical, with ultraviolet (UV) detectors being suitable due to the aromatic ring in the compound's structure. For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides detailed structural information. researchgate.net

Table 2: Illustrative HPLC Conditions for Isomer Separation

| Parameter | Value/Description |

| HPLC System | Standard HPLC with a suitable pump and detector |

| Column | Newcrom R1 or other suitable reversed-phase column sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (for UV detection) or Formic Acid (for MS compatibility) sielc.com |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Separation from isomers and impurities, quantification in various matrices |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. mdpi.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. chemicalbook.com The protons on the ethyl chain appear as distinct triplets, while the aromatic protons produce a more complex pattern in the downfield region. The methyl group protons typically appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. chemicalbook.combhu.ac.in The chemical shifts of the carbons in the aromatic ring, the ethyl side chain, and the methyl group are all indicative of their specific electronic environments.

Table 3: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | ~7.19, 7.03, 7.00, 6.99 chemicalbook.com |

| -CH₂- (adjacent to phenyl) | ~2.800 chemicalbook.com |

| -CH₂- (adjacent to -OH) | ~3.794 chemicalbook.com |

| -CH₃ | ~2.322 chemicalbook.com |

| -OH | ~1.80 chemicalbook.com |

Table 4: ¹³C NMR Spectral Data for a Related Compound (3-Methylbenzyl alcohol)

| Carbon Atom | Chemical Shift (ppm) |

| Aromatic C (quaternary) | Varies |

| Aromatic CH | Varies |

| -CH₂- | Varies |

| -CH₃ | Varies |

Electrochemical and Other Instrumental Analytical Methods

While less common than chromatographic and spectroscopic methods for routine analysis, electrochemical techniques can offer alternative or complementary approaches for the detection of this compound. solubilityofthings.com Techniques like voltammetry could potentially be developed to study its electrochemical behavior, such as its oxidation at an electrode surface. researchgate.netfrontiersin.org The development of a selective sensor for this compound could enable rapid and in-situ measurements. frontiersin.org

Electrochemical impedance spectroscopy (EIS) is another powerful technique that could be explored. solubilityofthings.com EIS measures the impedance of a system over a range of frequencies and can provide insights into processes occurring at an electrode-solution interface. While direct applications to this compound are not widely reported, the principles of these techniques suggest potential for future analytical method development.

Method Validation and Matrix Effects in Analytical Protocols

The development of any analytical method for this compound necessitates rigorous validation to ensure its reliability and accuracy for the intended application. demarcheiso17025.comich.org Method validation establishes through experimental evidence that a method is suitable for its purpose. Key validation parameters include selectivity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Selectivity ensures that the analytical signal is due to the analyte of interest and not from interfering components in the sample matrix. researchgate.net This is particularly crucial when analyzing complex samples.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. ich.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). ich.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. ich.org

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Matrix effects are a significant consideration, especially in trace analysis. The sample matrix can enhance or suppress the analytical signal, leading to inaccurate quantification. nih.gov To evaluate and mitigate matrix effects, several strategies can be employed. The standard addition method, where known amounts of the analyte are added to the sample, can help to compensate for matrix-induced signal changes. demarcheiso17025.com Additionally, comparing the response of the analyte in the sample matrix to its response in a pure solvent can quantify the extent of the matrix effect. nih.gov For complex matrices, appropriate sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering components prior to analysis.

Table 5: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

| Selectivity | The ability to unequivocally assess the analyte in the presence of components which may be expected to be present. researchgate.net |

| Linearity | The ability to elicit test results which are directly proportional to the concentration of analyte in samples within a given range. ich.org |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov |

Biological Activities and Pharmacological Investigations of 3 Methylphenethyl Alcohol and Its Derivatives

Antimicrobial Properties and Efficacy Studies

Aromatic alcohols, including phenethyl alcohol and its derivatives, have demonstrated notable antibacterial properties. nih.gov Their efficacy is often linked to their lipophilicity, which allows them to alter bacterial membranes, with a pronounced effect on Gram-negative bacteria. nih.gov While the specific antibacterial spectrum of 3-methylphenethyl alcohol is not extensively detailed in the provided results, the activity of related compounds provides valuable insights. For instance, phenethyl alcohol shows effective inhibitory action against Gram-negative bacteria at relatively low concentrations. researchgate.net

Derivatives of related structures have also been synthesized and tested for their antibacterial activity. For example, a series of 3-methylbenzo[d]thiazol-methylquinolinium derivatives displayed strong antibacterial activities against various bacterial strains, including multidrug-resistant ones like MRSA, VRE, and NDM-1 Escherichia coli. nih.gov One derivative, bearing a 4-fluorophenyl group, exhibited superior antibacterial activity with lower minimum inhibitory concentrations (MICs) against resistant strains compared to methicillin (B1676495) and vancomycin. nih.gov This suggests that structural modifications to the core aromatic alcohol structure can significantly enhance antibacterial potency.

The antibacterial action of aromatic alcohols is generally considered to be lethal, causing damage to bacterial cell membranes. nih.gov The effectiveness of these compounds can vary significantly based on their specific chemical structures. nih.gov

Table 1: Antibacterial Activity of Related Compounds

| Compound/Derivative Class | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Phenolic compounds and aromatic alcohols | Gram-negative bacteria | Lethal effect, membrane alteration | nih.gov |

| Phenethyl alcohol | Gram-negative bacteria | Inhibitory action | researchgate.net |

| 3-Methylbenzo[d]thiazol-methylquinolinium derivatives | MRSA, VRE, NDM-1 E. coli | Strong antibacterial activity | nih.gov |

| 4-Fluorophenyl derivative of quinolinium | Drug-resistant strains | Superior antibacterial activity | nih.gov |

The investigation of this compound and its derivatives extends to their potential antifungal and antiviral activities. Research on related compounds indicates that this class of molecules holds promise in these areas. For example, phenethyl alcohol is produced by some fungi and can retard their growth and development. researchgate.net Furthermore, derivatives of other aromatic compounds have shown significant antifungal and antiviral properties.

A series of synthesized oxazinyl flavonoids, which are derivatives of flavone, demonstrated a broad spectrum of fungicidal activities. nih.govresearchgate.net Specifically, compounds containing phenylethyl groups exhibited notable anti-TMV (tobacco mosaic virus) activities. nih.govresearchgate.net Some of these derivatives showed higher antiviral activity than the commercial agent ribavirin. nih.govresearchgate.net For instance, compounds 6n and 6p from one study displayed slightly higher activities than ningnanmycin, a commercial antiviral agent. nih.govresearchgate.net

In terms of antifungal activity, many plant-derived natural products, including those with phenolic and alcoholic structures, exhibit activity against phytopathogenic fungi. mdpi.com For example, an ethanol (B145695) extract of Haplophyllum tuberculatum, containing various phenolic compounds, showed significant inhibitory effects against Fusarium culmorum and Rhizoctonia solani. mdpi.com While direct studies on this compound are limited, the activity of these related compounds suggests a potential for antifungal and antiviral applications. It is important to note that not all derivatives show activity; for instance, some newly synthesized bis-Schiff bases of isatin (B1672199) showed no antifungal activity against S. cerevisiae and C. albicans. nih.gov

Table 2: Antifungal and Antiviral Activity of Related Compound Classes

| Compound Class | Target | Observed Effect | Reference |

|---|---|---|---|

| Phenethyl alcohol | Fungi | Growth retardation | researchgate.net |

| Oxazinyl flavonoids (with phenylethyl groups) | Tobacco Mosaic Virus (TMV) | Moderate to excellent antiviral activity | nih.govresearchgate.net |

| Oxazinyl flavonoids | Plant pathogenic fungi | Broad-spectrum fungicidal activities | nih.govresearchgate.net |

| Haplophyllum tuberculatum extract (phenolic rich) | Fusarium culmorum, Rhizoctonia solani | Fungal suppression | mdpi.com |

| Haplophyllum tuberculatum extract | Tobacco Mosaic Virus (TMV) | Strong inhibitory effect | mdpi.com |

| Bis-Schiff bases of isatin | S. cerevisiae, C. albicans | No activity | nih.gov |

The antimicrobial action of aromatic alcohols, such as phenethyl alcohol, is primarily attributed to their ability to disrupt the integrity of microbial cell membranes. nih.gov This mechanism is largely influenced by the lipophilicity of the compound, which facilitates its interaction with the lipid bilayer of the cell membrane. nih.gov This disruption leads to increased membrane permeability and leakage of cellular components, ultimately resulting in cell death. nih.gov

For certain aromatic alcohols like phenethyl alcohol and benzyl (B1604629) alcohol, the lethal effect has been shown to be dependent on protein synthesis. nih.gov Inhibition of protein synthesis can halt the bactericidal action of these alcohols, suggesting a more specific mechanism of action beyond general membrane damage. nih.gov

In the case of more complex derivatives, such as the 3-methylbenzo[d]thiazol-methylquinolinium compounds, the mechanism of antibacterial action has been further elucidated. These derivatives have been found to disrupt the activity and dynamic assembly of FtsZ, a protein crucial for bacterial cell division. nih.gov By inhibiting FtsZ, these compounds prevent the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to the inhibition of cell division and subsequent bacterial cell death. nih.gov This targeted mechanism offers a promising avenue for the development of new antibacterial agents. nih.gov

Pharmacological Effects and Therapeutic Potential

While direct studies on the anti-inflammatory and antioxidant properties of this compound are not prevalent in the provided search results, the activities of related compounds and extracts rich in similar structures offer valuable insights. Terpenoids and their derivatives, a broad class of natural products that includes aromatic alcohols, are known to possess a wide range of biological properties, including anti-inflammatory and antioxidant activities. mdpi.com

Many plant extracts containing phenolic and alcoholic compounds have demonstrated significant antioxidant and anti-inflammatory effects. scielo.br For example, the ethanol extract of Bidens pilosa L., which contains flavonoids and other polyphenolic compounds, has shown both antioxidant and anti-inflammatory properties. scielo.br The antioxidant capacity of such compounds is often evaluated using assays like the Ferric Reducing Antioxidant Power (FRAP) test, which measures the ability of an antioxidant to reduce ferric ions. mdpi.com

The structural features of these compounds, such as the presence of hydroxyl groups on an aromatic ring, are often crucial for their antioxidant activity. These groups can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage. The anti-inflammatory action can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.

The impact of alcohols on the central nervous system (CNS) is well-documented, with ethanol being a known CNS depressant. nih.gov Alcohols can modulate the function of various neurotransmitter systems, leading to a range of effects from sedation to stimulation. nih.govscielo.br The primary mechanisms of CNS depression by alcohol involve the enhancement of inhibitory neurotransmission mediated by GABA-A receptors and the antagonism of excitatory neurotransmission mediated by NMDA glutamate (B1630785) receptors. nih.gov

Chronic alcohol consumption can lead to significant neurobiological changes, including alterations in brain structure and function, and can contribute to neurodegenerative processes. nih.govoatext.com These changes can manifest as cognitive deficits, memory impairment, and an increased risk for neurological disorders. nih.govamericanaddictioncenters.org

Derivatives of phenethylamines, which are structurally related to this compound, have been investigated for their neuropharmacological properties. For instance, amphetamines, which possess a α-methylphenethyl-amine core, exert their effects by interacting with monoamine transporters in the CNS. nih.gov Furthermore, synthetic derivatives of phenylpropyloxyethylamines have been evaluated for their affinity at sigma receptors, which are implicated in a variety of neurological functions and are a target for the development of treatments for conditions like cocaine abuse. nih.gov These studies highlight the potential for derivatives of this compound to interact with various CNS targets and exert a range of neurobiological effects.

Applications in Drug Discovery and Development

The structural motif of this compound, an aryl alkyl alcohol, serves as a foundational component in the exploration of new therapeutic agents. nih.gov Its derivatives are being investigated for a range of pharmacological activities, indicating its potential as a scaffold in drug design. The structural diversity of aryl alkyl alcohols, which includes primary, secondary, and tertiary alcohols attached to a substituted or unsubstituted benzene (B151609) ring, allows for a wide array of chemical modifications to optimize therapeutic effects. nih.govresearchgate.net

Research into derivatives of this compound has shown promise in several areas of drug discovery. For instance, certain l-amino alcohol derivatives have been designed and synthesized as broad-spectrum antifungal agents. nih.gov Specifically, compounds with a 3-F substitution have demonstrated significant activity against various fungal strains, including those resistant to existing treatments like fluconazole. nih.gov Preliminary studies suggest that these compounds may exert their antifungal effects by inhibiting the fungal enzyme CYP51. nih.gov

Furthermore, derivatives of related phenethylamines are being explored for their effects on the central nervous system. researchgate.net Modifications to the phenethylamine (B48288) backbone, including methylation, can significantly alter their pharmacological and behavioral profiles. researchgate.net Some of these analogs have shown potential to modulate catecholamine pathways, which are implicated in various neuropsychiatric disorders. researchgate.net

The development of novel inhibitors for enzymes like d-amino acid oxidase (DAAO) has also utilized structures related to this compound. For example, 6-bromo-2-(3-methylphenethyl)-1,2,4-triazine-3,5(2H,4H)-dione was synthesized as part of a series of potential DAAO inhibitors, which could have applications in treating conditions like schizophrenia. nih.govacs.org

The following table summarizes the potential therapeutic applications of this compound derivatives based on current research.

Table 1: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Derivative Class | Mechanism of Action (where proposed) | Reference |

|---|---|---|---|

| Antifungal | l-amino alcohol derivatives | Inhibition of fungal CYP51 | nih.gov |

| Neuropsychiatric Disorders | Phenethylamine analogs | Modulation of catecholamine pathways | researchgate.net |

| Antipsychotic | 1,2,4-triazine-3,5(2H,4H)-dione derivatives | Inhibition of d-amino acid oxidase (DAAO) | nih.govacs.org |

Toxicological Assessments and Safety Profile Characterization

The safety of this compound has been evaluated as part of a broader assessment of aryl alkyl alcohols used as fragrance ingredients. nih.govnih.gov These assessments are crucial for ensuring consumer safety, particularly in products with repeated exposure.

In Vitro and In Vivo Toxicological Evaluation Methodologies

A variety of methodologies are employed to evaluate the toxicology of fragrance ingredients like this compound. These include both in vitro (test-tube) and in vivo (animal) studies to assess a range of potential toxicological endpoints.

In Vitro Methods:

Genotoxicity Assays: These tests evaluate a substance's potential to damage genetic material (DNA). researchgate.netrifm.org They include assays for mutagenicity (gene mutations) and clastogenicity (chromosome damage). rifm.org For the broader group of aryl alkyl alcohols, in vitro bacterial and mammalian cell assays have generally shown no to little genotoxicity. researchgate.net

Cytotoxicity Assays: These assays determine the toxicity of a substance to cells. For example, the cytotoxicity of l-amino alcohol derivatives has been evaluated in mammalian A549 cells. nih.gov

In Vivo Methods:

Acute Toxicity Studies: These studies determine the short-term toxic effects of a single or multiple doses of a substance over a short period. nih.govresearchgate.net The aryl alkyl alcohol group of fragrance ingredients generally demonstrates low acute oral and dermal toxicity. researchgate.net

Repeated Dose Toxicity Studies: These studies assess the effects of repeated exposure to a substance over a longer period, such as 28 or 90 days. researchgate.netrifm.org For aryl alkyl alcohols, subchronic oral and dermal toxicity is typically low. researchgate.net

Skin Irritation and Sensitization Tests: These tests evaluate the potential of a substance to cause skin irritation or an allergic reaction (sensitization) upon contact. nih.gov The Human Repeat Insult Patch Test (HRIPT) is a common method for assessing skin sensitization potential in humans. researchgate.net

Eye Irritation Tests: These studies, often conducted in rabbits, assess the potential of a substance to cause eye irritation. nih.govdntb.gov.ua

Reproductive and Developmental Toxicity Studies: These studies investigate the potential effects of a substance on reproductive function and the development of offspring. dntb.gov.ua

The Research Institute for Fragrance Materials (RIFM) has a comprehensive safety assessment program that covers critical human health endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and photoirritation/photoallergenicity. rifm.org

Comprehensive Safety Assessments in Specific Applications

This compound is primarily used as a fragrance ingredient in cosmetics and other consumer products. sigmaaldrich.comchemicalbook.comscientificlabs.ie Its safety in these applications is supported by a toxicological and dermatological review of β-methylphenethyl alcohol (an isomer). nih.gov

For fragrance ingredients that lack chemical-specific animal toxicity data, the Threshold of Toxicological Concern (TTC) approach may be used. publicnow.com This is a risk assessment tool that establishes generic human exposure threshold values below which there is a very low probability of adverse health effects. publicnow.com Fragrance ingredients are categorized into Cramer Classes (I, II, or III) based on their chemical structure and potential toxicity, with corresponding No-Observed-Effect-Levels (NOELs). publicnow.com Many fragrance components fall into Cramer class II. publicnow.com

The safety of aryl alkyl alcohols as a group has been assessed for use in fragrances. researchgate.net These assessments consider various endpoints, including:

Genotoxicity: In vivo micronucleus assays for this group have been negative. researchgate.net

Carcinogenicity: Chronic 2-year studies on related compounds like benzyl alcohol and α-methylbenzyl alcohol did not show carcinogenicity in rats or mice, although the latter did induce species- and gender-specific renal adenomas in male rats at high doses. researchgate.net

Skin Sensitization: Many materials in this group were found to be non-sensitizing in human tests at concentrations higher than their current reported use levels. researchgate.net

Eye Irritation: Some materials tested undiluted were considered irritants. researchgate.net

The following table provides a summary of toxicological data for the broader category of aryl alkyl alcohols.

Table 2: Summary of Toxicological Endpoints for Aryl Alkyl Alcohols

| Toxicological Endpoint | General Finding | Reference |

|---|---|---|

| Acute Toxicity (Oral & Dermal) | Low | researchgate.net |

| Repeated Dose Toxicity | Low | researchgate.net |

| Genotoxicity (in vitro) | No to little activity | researchgate.net |

| Genotoxicity (in vivo) | Negative | researchgate.net |

| Carcinogenicity | No carcinogenicity observed in rats or mice for representative compounds | researchgate.net |

| Skin Sensitization | Generally non-sensitizing at current use levels | researchgate.net |

| Eye Irritation | Some materials are irritants when undiluted | researchgate.net |

Metabolite-Related Toxicological Implications

The metabolism of this compound is an important consideration in its toxicological profile, as the resulting metabolites may have their own biological activities and toxicities. The metabolism of phenethyl alcohol and its derivatives generally proceeds through oxidation. cir-safety.orgnih.gov

The primary metabolic pathway for phenethyl alcohol involves oxidation to phenylacetic acid. cir-safety.org This process is catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govunil.ch In humans, phenylacetic acid is then typically conjugated with glutamine to form phenylacetylglutamine, which is excreted in the urine. cir-safety.org In rabbits, it can be conjugated with glycine. cir-safety.org

It is anticipated that this compound follows a similar metabolic pathway, being oxidized first to 3-methylphenylacetaldehyde and then to 3-methylphenylacetic acid. The presence of the methyl group on the benzene ring is unlikely to alter the primary route of metabolism of the alcohol functional group.

The toxicity of metabolites is a key consideration. For example, in the case of propylene (B89431) glycol ethers (PGEs), the β-isomers are oxidized to potentially neurotoxic alkoxy propionic acids. unil.ch While the liver is the main site of this metabolism, it can also occur at the blood-brain barrier and in the brain, which could contribute to neurotoxicity. unil.ch

In the context of drug discovery, the metabolic stability of derivatives is a critical factor. For instance, certain 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which are structurally distinct from this compound but are also being investigated as enzyme inhibitors, have shown resistance to glucuronidation, a common metabolic pathway. nih.gov In contrast, co-ingestion of methylphenidate and ethanol can lead to the formation of a new metabolite, ethylphenidate, through transesterification, highlighting how co-exposures can alter metabolic pathways and potentially lead to toxic effects. nih.gov

Ecological and Environmental Research Pertaining to 3 Methylphenethyl Alcohol

Role as a Volatile Organic Compound (VOC) in Environmental Systems

3-Methylphenethyl alcohol, a member of the primary alcohol family, is classified as a Volatile Organic Compound (VOC). VOCs are carbon-based chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate or sublimate from the liquid or solid form and enter the surrounding air. This category includes a wide array of naturally occurring and synthetic chemicals, such as alcohols, esters, aldehydes, and hydrocarbons. chemicalbook.com

As an aromatic alcohol, this compound's volatility allows it to be released into the environment from various sources. It is used as a fragrance ingredient, and its release can occur during the manufacturing and use of scented products. scientificlabs.iechemicalbook.com Furthermore, related aromatic alcohols like phenylethyl alcohol have been identified as naturally produced volatile compounds in plants, such as in coffee flowers, and are produced by microorganisms like yeast during fermentation. nih.govjmb.or.kr These fragrant compounds, often termed fragrant organic compounds (FOCs), are a subset of VOCs that play significant roles in plant-animal and plant-microbe interactions. jmb.or.kr The release of such biogenic VOCs from flora contributes to the complex mixture of organic compounds in the atmosphere, where they can participate in atmospheric chemistry.

Once in the atmosphere, VOCs can undergo various chemical reactions. While specific atmospheric studies on this compound are limited, the general behavior of VOCs involves interactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3), leading to their transformation and degradation. During a fire, thermal decomposition or combustion can generate irritating and toxic gases. chemicalbook.com

Inter-species Chemical Communication and Semiochemical Studies

Semiochemicals are chemical signals that carry messages between organisms and are fundamental to chemical ecology. eg.net They are broadly categorized based on whether the communication is intra-specific (pheromones) or inter-specific (allelochemicals, which include kairomones, allomones, and synomones). eg.net While direct research labeling this compound as a specific pheromone is scarce, its identity as a plant volatile suggests a significant role as a kairomone. Kairomones are semiochemicals that benefit the receiver but not the emitter.

Many plant-feeding insects use plant-emitted VOCs to locate host plants for feeding or oviposition. mdpi.com Alcohols, in particular, are well-documented kairomones. For instance, ethanol (B145695), produced by stressed or fermenting wood, is a powerful attractant for many species of bark beetles. mdpi.com This attraction is often enhanced when combined with other host-specific volatiles. Research on the coffee plant Coffea canephora has identified the related compound 4-methylphenethyl alcohol as a volatile organic compound in its flowers, which serve to attract pollinators. nih.gov Similarly, phenylethyl alcohol is a common volatile produced by various yeasts and is found in many floral scents, mediating interactions between microbes and insects. jmb.or.kr

Studies on fruit flies (Drosophila) have shown that dietary alcohol can increase the production of male sex pheromones, making them more attractive to females and thus enhancing their reproductive success. techno-science.net This indicates a link between environmental alcohols and insect reproductive behavior. Given that this compound is a naturally analogous aromatic alcohol, it is highly probable that it functions within various ecosystems as a kairomone, signaling the presence of a plant host to herbivorous insects.

| Compound | Potential Role | Interacting Organisms (Example) | Observed/Inferred Effect |

|---|---|---|---|

| This compound | Kairomone (Inferred) | Plants and Herbivorous Insects | Attraction of insects to a host plant for feeding or oviposition. |

| Phenylethyl alcohol | Kairomone / Synomone | Flowering Plants and Pollinators; Yeast and Insects | Attraction of pollinators to flowers; signaling presence of food source (yeast). jmb.or.kr |

| 4-Methylphenethyl alcohol | Kairomone / Synomone | Coffea canephora (Coffee) and Pollinating Insects | Component of floral scent likely involved in attracting pollinators. nih.gov |

| Ethanol | Kairomone | Stressed Trees and Bark Beetles | Attraction of beetles to stressed or dying host trees. mdpi.com |

Environmental Fate, Transport, and Degradation Mechanisms

The environmental fate of a chemical describes its transport and transformation in various environmental compartments like soil, water, and air. According to the European Chemicals Agency (ECHA), this compound is registered under the REACH regulation and is manufactured in or imported to the European Economic Area at volumes of one tonne or more per year. europa.eu

Transport and Distribution: The compound's movement between environmental compartments is predicted by its physicochemical properties. A Level III Fugacity Model estimation indicates how the chemical would partition if released into the environment. According to this model, approximately 72% of this compound is expected to partition into soil, with about 26.9% partitioning into water. europa.eu This suggests a tendency for the compound to associate with soil and to a lesser extent, remain in the water column. The soil adsorption coefficient (Koc), which measures the tendency of a chemical to bind to soil organic carbon, is a key parameter for predicting mobility. While specific experimental Koc values are not readily available in the cited literature, the compound's partitioning behavior suggests moderate adsorption to soil. europa.eumdpi.com

Degradation Mechanisms: Degradation can occur through biotic (biological) or abiotic (non-biological) processes.

Biodegradation: this compound is considered to be readily biodegradable. europa.eu In a 14-day study following OECD Guideline 301C (Ready Biodegradability: Modified MITI Test), the compound showed 88.4% degradation based on Biochemical Oxygen Demand (BOD) and 100% degradation as measured by Gas Chromatography (GC) when exposed to activated sludge. europa.eu Another 28-day study also concluded the substance is readily biodegradable, with 52% degradation by BOD and 73% by GC. europa.eu Based on these findings, the predicted half-life in water is approximately 15 days, and in soil, it is estimated to be 30 days. europa.eu This rapid biodegradation indicates that the compound is not persistent in the environment. europa.eunih.gov

Abiotic Degradation: Abiotic processes that can degrade organic compounds in the environment include hydrolysis and photolysis (photo-initiated oxidation). researchgate.net While hydrolysis of the alcohol group is not a significant pathway, its aromatic structure and C-H bonds are susceptible to photo-initiated oxidative degradation, particularly through reactions with hydroxyl radicals in the atmosphere or water. researchgate.net This process involves the initiation of a free radical on the molecule, which then propagates through reactions with oxygen. researchgate.net Although specific studies on the abiotic degradation of this compound were not found, these general pathways are the most likely routes for its non-biological transformation in the environment. researchgate.netregenesis.com

Biotechnological Production and Metabolic Engineering Approaches for 3 Methylphenethyl Alcohol

Microbial Fermentation and Biocatalytic Synthesis

Microbial fermentation is a cornerstone of biotechnology, leveraging the metabolic capabilities of microorganisms to convert renewable feedstocks into desired chemical products. wordpress.comconductscience.com In the context of 3-methylphenethyl alcohol, this involves utilizing microbes that can either naturally produce the compound or have been engineered to do so. The process typically occurs under anaerobic conditions where microorganisms like yeast or bacteria convert sugars into ethanol (B145695) and other byproducts. conductscience.com

The synthesis of aromatic alcohols in microbes often originates from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. By diverting metabolic flux from this central pathway, it is possible to channel intermediates towards the production of non-natural alcohols.

Biocatalytic synthesis offers a more direct approach, employing isolated enzymes to perform specific chemical transformations. This method can achieve high selectivity and operate under mild reaction conditions. For instance, oxidoreductases and dehydrogenases can be used for the conversion of corresponding aldehydes or ketones to this compound. Recent research has demonstrated the use of biocatalysts, such as Escherichia coli expressing cytochrome P450 enzymes, for the asymmetric synthesis of related compounds, achieving high enantiomeric excess. vulcanchem.com

Table 1: Comparison of Microbial Fermentation and Biocatalytic Synthesis

| Feature | Microbial Fermentation | Biocatalytic Synthesis |

|---|---|---|

| Process | Utilizes whole microorganisms to convert substrates into products through their native or engineered metabolic pathways. wordpress.com | Employs isolated enzymes to catalyze specific chemical reactions. |

| Substrates | Typically involves renewable feedstocks like glucose or other sugars. wordpress.com | Can utilize a wider range of precursor molecules, including chemically synthesized intermediates. |

| Complexity | Involves complex cellular machinery and multiple enzymatic steps. conductscience.com | Simpler, single or few-step reactions. |

| Selectivity | Can be lower due to the production of byproducts from competing metabolic pathways. | Generally higher, leading to purer product formation. |

| Conditions | Typically conducted under mild conditions (temperature, pressure). conductscience.com | Also operates under mild conditions, often in aqueous media. worktribe.com |

| Optimization | Optimization can be complex, involving genetic engineering and bioprocess development. nih.gov | Optimization focuses on enzyme stability, activity, and reaction conditions. |

Genetic Engineering and Pathway Optimization for Enhanced Production

Genetic engineering provides the means to rationally design and modify microbial metabolic pathways for the overproduction of target molecules. nepjol.infonih.gov For this compound, this involves strategies to increase the metabolic flux towards its biosynthetic precursors and to introduce or enhance the activity of key enzymes.

A critical aspect of pathway optimization is the strategic manipulation of central carbon metabolism. nih.gov For example, redirecting carbon flow from glycolysis or the pentose (B10789219) phosphate (B84403) pathway towards the synthesis of aromatic amino acids can increase the availability of precursors for this compound. This can be achieved by overexpressing key enzymes in the desired pathway or by knocking out genes of competing pathways. For instance, the knockdown of genes like pdc1 and pdc5 in Saccharomyces cerevisiae can shift metabolic flux away from ethanol production and towards other target compounds. nih.gov

Furthermore, protein engineering can be employed to alter the substrate specificity of enzymes. By modifying the active site of enzymes such as 2-isopropylmalate synthase, it is possible to create novel biosynthetic pathways for the production of non-natural alcohols. nih.gov This approach has been successfully used in Escherichia coli to produce a variety of long-chain alcohols. nih.gov The introduction of genes from organisms like Zymomonas mobilis, which possess highly efficient ethanol production pathways, into hosts like E. coli has been shown to significantly alter fermentation products. nih.gov

Table 2: Key Genetic Engineering Strategies for Enhanced Alcohol Production

| Strategy | Description | Example |

|---|---|---|

| Pathway Overexpression | Increasing the expression of genes encoding enzymes in the desired biosynthetic pathway to boost product formation. | Overexpression of acetyl-CoA carboxylase and malonyl-CoA reductase to increase the yield of 3-hydroxypropionic acid. nih.gov |

| Gene Knockout/Knockdown | Deleting or reducing the expression of genes in competing metabolic pathways to redirect carbon flux towards the target product. | Knockdown of the PDC gene in S. cerevisiae to shift metabolic flux from ethanol synthesis to pyruvate-related pathways. nih.gov |

| Protein Engineering | Modifying the structure and function of enzymes to improve their catalytic efficiency or alter their substrate specificity. | Engineering 2-isopropylmalate synthase to produce abiotic longer chain keto acids and alcohols. nih.gov |

| Heterologous Gene Expression | Introducing genes from other organisms to create novel biosynthetic pathways or enhance existing ones. | Expression of alcohol dehydrogenase II and pyruvate (B1213749) decarboxylase from Zymomonas mobilis in E. coli for enhanced ethanol production. nih.gov |

Bioprocess Development and Scale-up Research

The successful transition of a biotechnological process from the laboratory to an industrial scale requires rigorous bioprocess development and scale-up research. celignis.comrsc.org This involves optimizing various parameters to maximize product titer, yield, and productivity while minimizing costs. Key considerations include the selection of the microbial strain, the composition of the fermentation medium, and the control of physical and chemical parameters within the bioreactor.

For the production of this compound, the development of an efficient fermentation process would involve optimizing factors such as pH, temperature, aeration, and nutrient supply. celignis.com The choice of feedstock is also a critical factor, with a focus on utilizing low-cost and sustainable resources.